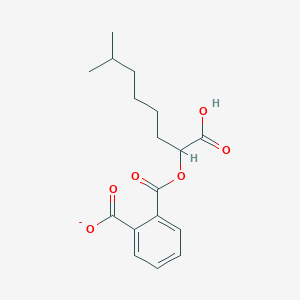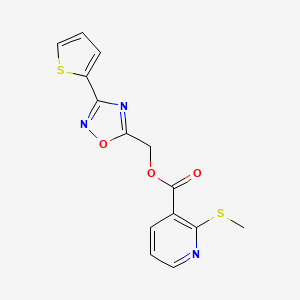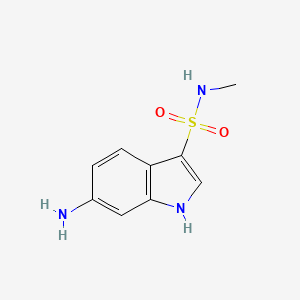
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate is a specialized organic compound that belongs to the class of acrylates. Acrylates are known for their versatility and are widely used in the production of polymers, adhesives, and coatings. This particular compound is characterized by the presence of a dimethylamino group and a methylsulfonyl group attached to the acrylate backbone, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate typically involves the reaction of methyl acrylate with dimethylamine and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Methyl acrylate is reacted with dimethylamine in the presence of a base such as triethylamine to form the intermediate product.
Step 2: The intermediate product is then treated with methylsulfonyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer improved efficiency, safety, and control over reaction conditions. For example, the reaction can be carried out in a tubular reactor with precise control over temperature, pressure, and reactant flow rates .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the acrylate moiety. These interactions can modulate the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hydroxyethyl methacrylate
- Glycidyl methacrylate
Uniqueness
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate is unique due to the presence of both a dimethylamino group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to other methacrylates .
Propiedades
Fórmula molecular |
C7H13NO4S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
methyl (Z)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate |
InChI |
InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5- |
Clave InChI |
UYBTZJGUQFRZFI-WAYWQWQTSA-N |
SMILES isomérico |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C |
SMILES canónico |
CN(C)C=C(C(=O)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)






